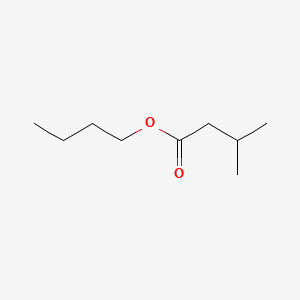

![molecular formula C9H18ClN B184460 8-Azaspiro[4.5]decane hydrochloride CAS No. 1123-30-4](/img/structure/B184460.png)

8-Azaspiro[4.5]decane hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409203. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-azaspiro[4.5]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h10H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTLAKIFUNGWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625487 | |

| Record name | 8-Azaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-30-4 | |

| Record name | 8-Azaspiro[4.5]decane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 409203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1123-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-azaspiro[4.5]decane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 8-Azaspiro[4.5]decane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 8-Azaspiro[4.5]decane hydrochloride. It is intended to be a valuable resource for professionals in research and drug development who are utilizing this compound as a key building block in synthetic chemistry. This document compiles available data on its properties, outlines relevant experimental methodologies, and illustrates its primary application in the context of anticoagulant drug discovery.

Chemical Identity and Physical Properties

This compound is a spirocyclic secondary amine hydrochloride salt. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of factor Xa inhibitors.[1] Its spirocyclic core offers a rigid and three-dimensional scaffold that is attractive for designing molecules with high target affinity and specificity.

Table 1: Physicochemical Properties of this compound and its Free Base

| Property | This compound | 8-Azaspiro[4.5]decane (Free Base) |

| Synonyms | 8-azaspiro[4.5]decane HCl | Spiro(cyclopentane-1,4'-piperidine), 4,4-Tetramethylenepiperidine |

| CAS Number | 1123-30-4[1] | 176-64-7[2][3] |

| Molecular Formula | C₉H₁₇N·HCl[4] | C₉H₁₇N[2][3] |

| Molecular Weight | 175.70 g/mol [5] | 139.24 g/mol [2][3] |

| Appearance | White to Yellow Solid[6] | Data Not Available |

| Melting Point | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | 205.7 °C at 760 mmHg[3] |

| Solubility | Data Not Available | Data Not Available |

| pKa | Data Not Available | Data Not Available |

| Density | Data Not Available | 0.94 g/cm³[3] |

| Refractive Index | Data Not Available | 1.496[3] |

| XLogP3 | Data Not Available | 2.3[2] |

Note: Quantitative data for the hydrochloride salt is limited in publicly available literature. Properties of the free base are provided for reference.

Role in Drug Development: Synthesis of Factor Xa Inhibitors

This compound is a key building block in the synthesis of pyrazolecarboxamides, a class of potent and selective factor Xa inhibitors.[1] Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic diseases. The spirocyclic moiety of the decane hydrochloride is incorporated into the final drug molecule to provide a specific conformational rigidity that enhances binding to the active site of the Factor Xa enzyme.

Below is a generalized workflow for the synthesis of a pyrazolecarboxamide-based Factor Xa inhibitor, highlighting the incorporation of the 8-Azaspiro[4.5]decane scaffold.

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways. Inhibitors synthesized using this compound block this step, thereby preventing thrombin generation and subsequent clot formation.

Experimental Protocols

Detailed experimental data for this compound is not widely published. However, standard methodologies can be applied to determine its fundamental properties. The following section details a representative protocol for determining the acid dissociation constant (pKa), a critical parameter for understanding the ionization state of the molecule in physiological environments.

3.1. Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of an amine hydrochloride. The procedure involves titrating a solution of the amine hydrochloride with a strong base and monitoring the change in pH.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, degassed

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point, which is observed as a sharp increase in pH.

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve.

-

The half-equivalence point occurs at Veq / 2. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

-

The following diagram illustrates the workflow for this experimental protocol.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the development of novel anticoagulants targeting Factor Xa. While comprehensive public data on its physicochemical properties are sparse, its structural features and synthetic utility are well-established. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers working with this compound, enabling its effective application in drug discovery and development.

References

- 1. This compound | 1123-30-4 [chemicalbook.com]

- 2. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1123-30-4 | this compound - Capot Chemical [capotchem.com]

- 6. This compound,1123-30-4-Amadis Chemical [amadischem.com]

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Physicochemical Characteristics of 8-Azaspiro[4.5]decane HCl

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 8-Azaspiro[4.5]decane hydrochloride. The information is compiled from various chemical and scientific data sources, offering a foundational resource for its use in research and development.

Core Physicochemical Properties

This compound is a chemical compound used in the synthesis of various other molecules, including factor Xa inhibitors.[1] Its core structure is a spirocyclic amine, which is a common motif in medicinal chemistry. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 8-Azaspiro[4.5]decane and its hydrochloride salt. It is important to distinguish between the free base (8-Azaspiro[4.5]decane) and its hydrochloride salt, as their properties will differ.

| Property | 8-Azaspiro[4.5]decane (Free Base) | 8-Azaspiro[4.5]decane HCl (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C9H17N | C9H17N·HCl | [2][3][4] |

| Molecular Weight | 139.24 g/mol | 175.70 g/mol | [2][3][4] |

| Melting Point | Not available | Not available | [5] |

| Boiling Point | 205.7°C at 760 mmHg | Not available | [4] |

| Solubility | Not available | Not available | [5] |

| XLogP3 (Predicted) | 2.3 | Not available | [3][4][6] |

| CAS Number | 176-64-7 | 1123-30-4 | [1][3] |

Experimental Protocols for Physicochemical Characterization

While specific experimental data for 8-Azaspiro[4.5]decane HCl is limited, the following are standard methodologies for determining the key physicochemical properties of amine hydrochloride compounds.

Melting Point Determination

The melting point is a critical indicator of purity. Standard methods include:

-

Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded. This can be performed using a liquid bath or a metal block for heating.[7]

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, typically recorded as the onset or peak of the melting endotherm.[7]

Solubility Assessment

Solubility is determined by finding the saturation point of the compound in a given solvent.

-

Equilibrium Solubility Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature for a set period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

-

Shake-Flask Method: This is the traditional method where the compound is dissolved in a biphasic system of n-octanol and water. After agitation and separation of the two phases, the concentration of the compound in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

HPLC Method: A reversed-phase HPLC column is used, and the retention time of the compound is measured. The LogP can be calculated by correlating the retention time with the known LogP values of a set of standard compounds.

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of a chemical compound like 8-Azaspiro[4.5]decane HCl.

References

- 1. This compound | 1123-30-4 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. PubChemLite - this compound (C9H17N) [pubchemlite.lcsb.uni.lu]

- 7. prc.cnrs.fr [prc.cnrs.fr]

8-Azaspiro[4.5]decane Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Azaspiro[4.5]decane hydrochloride, a heterocyclic organic compound with applications in pharmaceutical research and development. This document consolidates key data, including its chemical identifier, physical and chemical properties, and its role as a building block in the synthesis of novel therapeutic agents.

Chemical Identification

The unique identifier for this compound is its CAS (Chemical Abstracts Service) number, which is essential for unambiguous identification in databases and publications.

| Compound Name | CAS Number |

| This compound | 1123-30-4[1][2] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 8-Azaspiro[4.5]decane and its hydrochloride salt. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| 8-Azaspiro[4.5]decane (Free Base) | ||

| Molecular Formula | C9H17N | [3] |

| Molecular Weight | 139.24 g/mol | [3] |

| Boiling Point | 205.7°C at 760 mmHg | [][5] |

| Density | 0.94 g/cm³ | [][5] |

| Refractive Index | 1.496 | [5] |

| InChIKey | AXMNGEUJXLXFRY-UHFFFAOYSA-N | [3][] |

| SMILES | C1CCC2(C1)CCNCC2 | [3][] |

| This compound | ||

| Storage Temperature | Inert atmosphere, 2-8°C | [6] |

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various compounds, particularly in the development of novel pharmaceuticals.

One notable application is in the preparation of pyrazolecarboxamides, which are investigated as Factor Xa inhibitors[1]. Factor Xa is a key enzyme in the coagulation cascade, making its inhibitors important targets for the development of anticoagulant drugs.

The spirocyclic core of 8-Azaspiro[4.5]decane is a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can be exploited to design molecules with high affinity and selectivity for biological targets.

Synthesis and Experimental Protocols

The synthesis of 8-azaspiro[4.5]decane derivatives is an active area of research. While specific, detailed experimental protocols for the hydrochloride salt were not found in the initial search, a patented method for a related dione compound provides insight into the general synthetic strategies that might be employed.

A patented method for preparing 8-azaspiro[4.5]decane-7,9-dione involves the reaction of 1,1-pentamethylene oxalic acid and urea[7]. The key steps are:

-

Reaction: 1,1-pentamethylene oxalic acid and urea are reacted in a 1:1.1 to 1:1.6 molar ratio.

-

Conditions: The mixture is stirred at 150-200°C for 0.5-2 hours.

-

Purification: The crude product is recrystallized from ethanol and activated carbon (30-60%) to yield the final product[7].

This example illustrates a potential synthetic route to the core spirocyclic structure, which could then be further modified to produce 8-Azaspiro[4.5]decane and its hydrochloride salt.

Logical Relationship of Synthesis

The following diagram illustrates the general logical flow for the synthesis of the related 8-azaspiro[4.5]decane-7,9-dione, highlighting the key reactants and conditions.

Safety Information

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. A safety data sheet for this compound is available from suppliers like ChemicalBook[2]. General safety precautions include using the substance in a well-ventilated area, avoiding contact with skin and eyes, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

This document is intended for informational purposes for research and development professionals. Always refer to the specific product documentation and safety data sheets from your supplier before handling this chemical.

References

- 1. This compound | 1123-30-4 [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2 [sigmaaldrich.com]

- 7. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]

In-Depth Technical Guide to the Structure Elucidation of 8-Azaspiro[4.5]decane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 8-Azaspiro[4.5]decane hydrochloride. Due to the limited availability of published experimental data for this specific salt, this guide combines theoretical predictions, data from the free base, and standardized analytical protocols to serve as a practical reference for researchers.

Chemical Structure and Properties

This compound is the salt form of the spirocyclic amine 8-Azaspiro[4.5]decane. The core structure consists of a cyclopentane ring fused to a piperidine ring at the C4 position of the piperidine. The hydrochloride salt is formed by the protonation of the tertiary amine.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClN | PubChem |

| Molecular Weight | 175.70 g/mol | PubChem |

| CAS Number | 1123-30-4 | ChemicalBook[1] |

| IUPAC Name | 8-azaspiro[4.5]decane;hydrochloride | PubChem |

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the protonation of the nitrogen atom will influence the chemical shifts of adjacent protons and carbons compared to the free base.

Table 2: Predicted ¹H NMR Spectroscopic Data (D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Multiplet | 4H | H-7, H-9 |

| ~1.8 - 2.0 | Multiplet | 4H | H-6, H-10 |

| ~1.5 - 1.7 | Multiplet | 8H | H-1, H-2, H-3, H-4 |

Note: Predicted values are based on the general chemical environment and may vary depending on the solvent and experimental conditions. The broad signal for the N-H proton of the ammonium salt is often observed in ¹H NMR.

Table 3: Predicted ¹³C NMR Spectroscopic Data (D₂O)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~50 - 55 | C-7, C-9 |

| ~40 - 45 | C-5 (Spiro Carbon) |

| ~35 - 40 | C-1, C-4 |

| ~25 - 30 | C-6, C-10 |

| ~20 - 25 | C-2, C-3 |

Note: These are estimated chemical shifts. Quaternary carbons, like the spiro carbon, typically show weaker signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the analysis would typically be performed on the free base.

Table 4: Predicted Mass Spectrometry Data for 8-Azaspiro[4.5]decane (Free Base)

| Parameter | Value | Adduct |

| Monoisotopic Mass | 139.1361 u | [M]⁺ |

| Predicted m/z | 140.1434 | [M+H]⁺ |

| Predicted m/z | 162.1253 | [M+Na]⁺ |

Data sourced from PubChem predictions for the free base.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature would be the N-H stretch of the ammonium salt.

Table 5: Typical Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2700 - 3000 | N-H stretch (ammonium salt) | Broad, Strong |

| 2850 - 2960 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (alkane) | Medium |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Synthesis of this compound

A common synthetic route involves the reductive amination of 4-cyclopentylcyclohexanone. A general procedure is outlined below.

Protocol 1: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of 4-cyclopentylcyclohexanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of 2M HCl. Wash the aqueous layer with dichloromethane.

-

Basification and Extraction: Basify the aqueous layer with 6M NaOH to a pH > 12. Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

-

Salt Formation: Dissolve the free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

NMR Spectroscopy

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the free base of 8-Azaspiro[4.5]decane (obtained after basification of the hydrochloride salt) in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺).

Infrared Spectroscopy

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid this compound with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

An In-Depth Technical Guide to 8-Azaspiro[4.5]decane Hydrochloride

This technical guide provides essential information regarding the physicochemical properties and synthesis of 8-Azaspiro[4.5]decane hydrochloride, a molecule of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₇N·HCl[1] |

| Molecular Weight | 175.70 g/mol [1] |

| IUPAC Name | 8-azaspiro[4.5]decane;hydrochloride |

| InChI Key | DRTLAKIFUNGWIM-UHFFFAOYSA-N |

| CAS Number | 1123-30-4[1][2] |

Synthesis and Experimental Protocols

Preparation of 8-Azaspiro[4.5]decane-7,9-dione [3]

This method involves the reaction of 1,1-pentamethylene oxalic acid with urea.

-

Reactants:

-

1,1-pentamethylene oxalic acid

-

Urea

-

-

Molar Ratio: 1 mole of 1,1-pentamethylene oxalic acid to 1.1-1.6 moles of urea.[3]

-

Procedure:

A specific example provided describes the reaction of 93.1 g (0.5 mol) of 1,1-pentamethylene oxalic acid with 42.0 g (0.7 mol) of urea at 160-170 °C for 1 hour. The crude product is then dissolved in 450 ml of 50% ethanol, treated with 1 g of activated carbon, filtered while hot, washed, and dried to obtain the final product.[3]

Visualized Synthesis Workflow

The synthesis of 8-azaspiro[4.5]decane-7,9-dione can be visualized as a straightforward workflow.

Caption: Synthesis workflow for 8-azaspiro[4.5]decane-7,9-dione.

References

The Rise of a Three-Dimensional Scaffold: An In-depth Technical Guide to the Discovery and History of Azaspiro Compounds

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and burgeoning significance of azaspiro compounds in modern drug development has been released. This whitepaper offers a critical resource for researchers, scientists, and drug development professionals, providing in-depth chemical knowledge, quantitative biological data, and detailed experimental methodologies.

Azaspirocycles, a unique class of bicyclic molecules characterized by two rings sharing a single nitrogen-containing spirocenter, have garnered significant attention in medicinal chemistry. Their inherent three-dimensional and rigid structure offers a distinct advantage over traditional flat, aromatic compounds, enabling more precise interactions with biological targets. This has led to their emergence as promising scaffolds in the development of novel therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases.

This guide traces the historical trajectory of azaspiro compounds, from their early academic curiosities to their current status as privileged scaffolds in pharmaceutical research and development. It highlights key milestones, including the pivotal proposal in 2010 to utilize 2-azaspiro[3.3]heptane as a bioisostere for the commonly used piperidine ring, a development that catalyzed a surge of interest in this molecular architecture.[1][2]

The document provides a detailed exploration of the synthetic strategies employed to construct various azaspirocyclic cores, such as azaspiro[3.3]heptanes, azaspiro[3.4]octanes, and diazaspiro[5.5]undecanes. Furthermore, it presents a compilation of quantitative data on the biological activity of these compounds, offering a comparative analysis of their potency and efficacy.

Key Milestones in the Journey of Azaspiro Compounds

While the fundamental principles of spirocyclization have been known for over a century, the specific focus on azaspiro compounds in medicinal chemistry is a more recent phenomenon. The timeline below outlines some of the crucial developments:

-

Mid-20th Century: The industrial synthesis of spirocyclic structures with therapeutic applications, such as the antifungal agent Griseofulvin (an oxaspiro compound) and the diuretic Spironolactone, laid the groundwork for appreciating the pharmaceutical potential of spirocyclic systems.

-

Late 20th Century: Academic research continued to explore the synthesis of various heterocyclic spiro compounds, though their application in drug discovery was not yet widespread.

-

2010: A significant turning point occurred with the proposal of 2-azaspiro[3.3]heptane as a bioisosteric replacement for piperidine.[1][2] This concept of mimicking common drug fragments with rigid, three-dimensional azaspirocycles opened up new avenues for improving drug properties.

-

2010-Present: The last decade and a half has witnessed an explosion of research into azaspiro compounds. Pharmaceutical companies and academic labs have increasingly incorporated these scaffolds into their drug discovery programs, leading to the identification of potent modulators of various biological targets. This period has been marked by the development of novel and efficient synthetic routes to a wide array of functionalized azaspirocycles.

Quantitative Bioactivity of Azaspiro Derivatives

The therapeutic potential of azaspiro compounds is underscored by their potent activity against a variety of biological targets. The following tables summarize key quantitative data for several classes of azaspiro derivatives.

| Compound Class | Target | Key Compound(s) | IC50 / Ki | Cell Line / Assay Condition | Reference |

| 1,9-Diazaspiro[5.5]undecanes | Acetyl-CoA Carboxylase (ACC1/ACC2) | Compound 1k | 11 nM (hACC1), 4 nM (hACC2) | Radiometric assay | [1] |

| Neuropeptide Y5 Receptor (NPY Y5) | Compound 18 | 49.0 nM | Radioligand binding assay | [1] | |

| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | Anticancer | Compound 7j | 0.17 µM (A549), 0.05 µM (MDA-MB-231), 0.07 µM (HeLa) | Cell viability assay | [3][4] |

| Diazaspiro bicyclo hydantoin derivatives | Anticancer | Compounds with electron-withdrawing groups | < 50 µM | K562 and CEM leukemia cells | [5] |

| 2-Azaspiro[3.3]heptane derivatives | HIV-1 Reverse Transcriptase | Compound 8 | 0.01 µM | Antiviral activity assay | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key azaspiro scaffolds and the evaluation of their biological activity.

Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

Materials:

-

(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

-

Potassium tert-butoxide (t-BuOK), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

Procedure:

-

A solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in anhydrous THF (1.5 mL) is prepared in a sealed tube.

-

To this stirred solution, potassium tert-butoxide (1.53 mL, 1.53 mmol, 2.2 equivalents) is added.

-

The reaction mixture is heated to 70 °C.

-

After 90 minutes, an additional amount of potassium tert-butoxide (0.7 mL, 0.7 mmol, 1.0 equivalent) is added, and heating is continued for another hour.

-

The reaction is then cooled to ambient temperature.

-

The mixture is filtered to remove the precipitated potassium chloride.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Determination of IC50 Values using MTT Assay

Materials:

-

Adherent cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

-

Complete cell culture medium

-

Azaspiro compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A serial dilution of the azaspiro compound is prepared in culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the compound is added to the respective wells. A vehicle control (DMSO) and a blank (medium only) are also included.

-

Incubation: The plate is incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of azaspiro compounds stem from their ability to interact with a variety of key cellular targets, including G-protein coupled receptors (GPCRs) and protein kinases.

Azaspiro Compounds as GPCR Ligands

GPCRs represent one of the largest families of drug targets. The rigid, three-dimensional nature of azaspirocycles makes them ideal scaffolds for designing ligands that can bind with high affinity and selectivity to the complex transmembrane domains of these receptors.

Azaspiro Compounds as Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Azaspiro compounds have been successfully developed as potent and selective kinase inhibitors. Their rigid framework allows for precise positioning of pharmacophoric groups to interact with the ATP-binding pocket or allosteric sites of kinases.

Conclusion

The journey of azaspiro compounds from novel synthetic targets to key players in drug discovery is a testament to the power of innovative scaffold design. Their unique three-dimensional architecture provides a powerful tool for medicinal chemists to overcome the limitations of traditional flat molecules, leading to the development of more potent, selective, and safer medicines. As synthetic methodologies continue to evolve and our understanding of the biological implications of three-dimensionality deepens, the role of azaspiro compounds in shaping the future of therapeutics is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 8-Azaspiro[4.5]decane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for 8-Azaspiro[4.5]decane hydrochloride (CAS No: 1123-30-4), a key intermediate in synthetic organic chemistry. Due to the limited availability of public, detailed experimental spectra for this specific compound, this document focuses on predicted data and information available for closely related analogs. This guide aims to serve as a foundational resource for researchers working with this and similar molecular scaffolds.

Molecular Structure and Properties

This compound is a spirocyclic amine salt. The core structure consists of a piperidine ring fused to a cyclopentane ring at the C4 position of the piperidine. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.1434 |

| [M+Na]⁺ | 162.1253 |

| [M+K]⁺ | 178.0993 |

| [M+NH₄]⁺ | 157.1700 |

| [M-H]⁻ | 138.1288 |

| [M+HCOO]⁻ | 184.1343 |

| [M+CH₃COO]⁻ | 198.1499 |

| (Data predicted by computational models) |

Table 2: Expected NMR Spectral Regions (Based on Analog Structures)

| Nucleus | Chemical Shift (ppm) | Multiplicity (Expected) | Assignment (Tentative) |

| ¹H | 3.0 - 3.5 | Multiplet | Protons adjacent to Nitrogen (Piperidine ring) |

| ¹H | 1.5 - 2.0 | Multiplet | Protons of the Cyclopentane and Piperidine rings |

| ¹³C | ~50 | - | Carbons adjacent to Nitrogen (Piperidine ring) |

| ¹³C | ~40 | - | Spiro Carbon |

| ¹³C | 20 - 35 | - | Carbons of the Cyclopentane and Piperidine rings |

| (Assignments are tentative and based on general chemical shift knowledge and data from similar structures) |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2700 - 3000 | Strong, Broad | N-H stretch (Ammonium salt) |

| 2850 - 2960 | Strong | C-H stretch (Aliphatic) |

| 1450 - 1600 | Medium | N-H bend |

| 1300 - 1470 | Medium | C-H bend |

| (Based on characteristic infrared group frequencies) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, standard analytical chemistry procedures would be employed.

General Protocol for Spectroscopic Analysis:

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample would be dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum of the solid material would typically be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), to observe the molecular ion and its fragmentation patterns.

Conclusion

While a comprehensive, experimentally validated set of spectroscopic data for this compound is not publicly available, this guide provides a summary of predicted data and expected spectral features based on its chemical structure and data from related compounds. Researchers are advised to acquire their own analytical data for this compound to ensure the identity and purity of their materials. The general experimental protocols outlined here provide a standard framework for such an analysis.

An In-depth Technical Guide to the Solubility Profile of 8-Azaspiro[4.5]decane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 8-Azaspiro[4.5]decane hydrochloride. Due to the limited availability of public quantitative solubility data for this specific compound, this guide synthesizes information from structurally similar compounds, namely piperidine hydrochloride, to provide a predictive assessment. Furthermore, this document outlines a detailed, best-practice experimental protocol for determining the thermodynamic solubility of amine hydrochloride salts, which is a critical parameter in drug development for predicting oral bioavailability and developing suitable formulations. This guide is intended to be a valuable resource for researchers and scientists working with this and related spirocyclic amine compounds.

Introduction

8-Azaspiro[4.5]decane and its derivatives are recognized as important scaffolds in medicinal chemistry, often utilized in the development of novel therapeutic agents. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients (APIs). A thorough understanding of the solubility profile of this compound in various solvents is paramount for its application in drug discovery and development, influencing everything from in vitro assay design to final drug product formulation.

This guide addresses the current information gap by providing a data-driven estimation of its solubility and a practical, detailed methodology for its empirical determination.

Predicted Solubility Profile of this compound

The following table summarizes the available quantitative and qualitative solubility data for piperidine hydrochloride, which serves as a structural analog to this compound. It is anticipated that this compound will exhibit a similar, though likely reduced, solubility profile due to its larger, more lipophilic spirocyclic system.

Table 1: Solubility Data for Piperidine Hydrochloride (Structural Analog)

| Solvent System | Temperature (°C) | Solubility | Data Type | Source(s) |

| Water | 20 | >1500 g/L | Quantitative | [4] |

| Water | Not Specified | Soluble | Qualitative | [3][5] |

| Ethanol | Not Specified | Soluble | Qualitative | Inferred from[1] |

| Methanol | Not Specified | Soluble | Qualitative | Inferred from[1] |

| DMSO | Not Specified | Likely Soluble | Predictive | - |

Note: The increased molecular weight and lipophilicity of the spiro[4.5]decane moiety compared to the simple piperidine ring may lead to a lower, yet still significant, aqueous solubility for this compound. The solubility in polar organic solvents is expected to remain high.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed, generalized protocol for determining the equilibrium (thermodynamic) solubility of an amine hydrochloride salt, such as this compound. This method is based on the well-established shake-flask technique, which is considered the gold standard for solubility measurements.

3.1. Materials and Equipment

-

This compound (or test compound)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated quantitative analytical method.

3.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, ensure the pH is accurately measured and buffered if necessary.

-

Sample Preparation: Add an excess amount of the solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter to remove any residual solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or other suitable analytical method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

3.3. Considerations

-

Purity of the Compound: The purity of the this compound should be high to ensure accurate solubility determination.

-

Solvent Quality: Use high-purity solvents.

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment, as the dissolution of the salt can alter the pH.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method as described in the experimental protocol.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

The Rising Therapeutic Potential of 8-Azaspiro[4.5]decane Derivatives: A Technical Overview

For Immediate Release

A deep dive into the burgeoning field of medicinal chemistry reveals the significant and diverse biological activities of 8-Azaspiro[4.5]decane derivatives. This versatile scaffold has emerged as a privileged structure in the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders and cancer to inflammatory conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

The unique three-dimensional architecture of the 8-Azaspiro[4.5]decane core imparts favorable physicochemical properties to its derivatives, enabling them to interact with high affinity and selectivity with various biological targets. This has led to the identification of potent modulators of key proteins involved in critical signaling pathways.

Key Biological Activities and Quantitative Data

Extensive research has demonstrated that 8-Azaspiro[4.5]decane derivatives exhibit a broad spectrum of biological activities. The primary areas of investigation include their roles as sigma-1 (σ1) receptor ligands, inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), and modulators of the mitochondrial permeability transition pore (mPTP).

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neurodegenerative diseases, psychiatric disorders, and cancer.[1] Several 8-Azaspiro[4.5]decane derivatives have been identified as high-affinity σ1 receptor ligands.

| Compound ID | Target | Kᵢ (nM) | Selectivity (fold) vs. σ2 | Reference |

| 5a | σ1 Receptor | 5.4 ± 0.4 | 30 | [2][3] |

| Compound 8 | σ1 Receptor | 0.61 - 12.0 | 2 - 44 | [4][5] |

RIPK1 Kinase Inhibitors

RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[6] The discovery of 8-Azaspiro[4.5]decane derivatives as potent RIPK1 inhibitors has opened new avenues for the development of anti-inflammatory therapies.[1]

| Compound ID | Target | IC₅₀ (nM) | Cell-based Assay | Reference |

| Compound 41 | RIPK1 | 92 | U937 cells | [6] |

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

The opening of the mPTP is a critical event in ischemia-reperfusion injury.[7] Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as inhibitors of mPTP opening, suggesting their potential as cardio- and neuroprotective agents.[7][8]

(Specific quantitative data for mPTP inhibition was not provided in the search results in the format of IC₅₀ or Kᵢ values.)

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for the σ1 receptor.

RIPK1 Kinase Inhibition Assay

This protocol outlines the steps to determine the in vitro inhibitory activity of compounds against RIPK1 kinase.

Signaling Pathways

Necroptosis Signaling Pathway

8-Azaspiro[4.5]decane derivatives that inhibit RIPK1 can block the necroptosis pathway, a form of programmed necrosis.

Conclusion

The 8-Azaspiro[4.5]decane scaffold represents a highly promising framework for the development of novel therapeutics. The derivatives have demonstrated potent and selective activities against a range of important biological targets. The data and protocols presented herein provide a valuable resource for researchers in the field and underscore the need for continued exploration of this versatile chemical class. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sfera.unife.it [sfera.unife.it]

- 8. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of the Spirocycle: A Three-Dimensional Approach to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. This "escape from flatland" has led to a surge of interest in three-dimensional molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of structures.[1][2] These unique motifs, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined orientation of substituents in three-dimensional space, providing a powerful tool to optimize ligand-target interactions and fine-tune drug-like properties.[3] This technical guide provides a comprehensive overview of the core principles of spirocyclic scaffolds in medicinal chemistry, from their fundamental properties and synthesis to their impact on pharmacology and clinical applications.

The Spirocyclic Advantage: Physicochemical and Pharmacokinetic Properties

The incorporation of a spirocyclic moiety can profoundly influence a molecule's physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The increased sp³ character of spirocycles generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar aromatic counterparts.[1]

Physicochemical Properties

The rigid nature of spirocyclic systems reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target, thus potentially increasing binding affinity. Furthermore, the introduction of heteroatoms within the spirocyclic framework can be strategically employed to modulate polarity and solubility.

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs

| Compound Pair | Scaffold Type | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) | Reference |

| Benzocaine | Phenyl | 165.19 | 1.87 | 385 | [4] |

| Spiro[3.3]heptane analog | Spiro[3.3]heptane | 191.24 | -0.4 | 332 | [4] |

| Sonidegib | Phenyl | 480.5 | 6.8 | - | [3] |

| trans-Spiro[3.3]heptane analog | Spiro[3.3]heptane | Not Reported | 6.0 | - | [3] |

| cis-Spiro[3.3]heptane analog | Spiro[3.3]heptane | Not Reported | 6.0 | - | [3] |

Note: Data for Sonidegib analogs' solubility was not available in the cited source.

ADME Properties

Spirocyclic scaffolds can significantly impact a drug's ADME profile. Their three-dimensional nature can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and a longer half-life. Moreover, the modulation of lipophilicity and polarity through spirocycle incorporation can enhance oral bioavailability and optimize distribution within the body.

Table 2: Comparative ADME Properties of Olaparib and a Spirocyclic Analog

| Compound | Scaffold Type | PARP-1 IC50 (nM) | Cell Proliferation EC50 (µM) (UWB1.289, BRCA1-null) | Reference |

| Olaparib | Piperazine | 1.5 | 0.02 | [5] |

| 10e | diazaspiro[3.3]heptane | 12.6 | 0.14 | [5] |

Synthesis of Spirocyclic Scaffolds

The construction of the quaternary spirocenter has historically been a synthetic challenge. However, numerous innovative synthetic methodologies have been developed to access a diverse range of spirocyclic systems.

Detailed Experimental Protocol: Synthesis of Niraparib Intermediate

The following is a representative, multi-step synthesis of a key intermediate for the PARP inhibitor, Niraparib, illustrating common strategies for constructing spirocyclic systems. This protocol is adapted from patent literature and provides a general framework.[6][7]

Step 1: Esterification of 3-methyl-2-nitrobenzoic acid

To a solution of 3-methyl-2-nitrobenzoic acid (182 g, 1.0 mol) in methanol (160.2 g, 5.0 mol) in a round-bottom flask equipped with a reflux condenser, slowly add concentrated sulfuric acid (6 mL). Heat the mixture to 58°C and maintain the reaction until the starting material is consumed (monitored by TLC or LC-MS). After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-methyl-2-nitrobenzoate (Niraparib intermediate 1).[6]

Step 2: Bromination

The methyl 3-methyl-2-nitrobenzoate is then subjected to bromination. A common method involves reacting the intermediate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride (CCl4) under reflux.[7]

Step 3: Oxidation

The resulting benzylic bromide is oxidized to the corresponding aldehyde. This can be achieved using various oxidizing agents, such as N-methylmorpholine-N-oxide in the presence of a catalyst.[7]

Step 4: Reductive Amination and Cyclization

The aldehyde is then reacted with a protected piperidine derivative, such as tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, under reductive amination conditions. This is typically followed by a cyclization step to form the indazole ring system.[7]

Step 5: Amidation and Deprotection

The ester is converted to the primary amide, a key pharmacophore for PARP inhibition. Finally, the Boc protecting group on the piperidine is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final spirocyclic intermediate.[7]

Spirocycles in Action: Targeting Key Signaling Pathways

The unique structural features of spirocycles have enabled the development of potent and selective modulators of various biological targets, leading to promising therapeutic agents.

Menin-MLL Interaction in Acute Leukemia

The interaction between menin and the MLL1 protein is a critical driver of oncogenesis in certain types of acute leukemia, such as those with KMT2A rearrangements or NPM1 mutations. This interaction leads to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[4][8][9] Revumenib, a spirocyclic menin-MLL inhibitor, has shown significant clinical activity by disrupting this protein-protein interaction.[8][10]

Revumenib's Mechanism of Action:

Revumenib binds to a pocket on the menin protein, preventing its interaction with MLL1. This disruption leads to the downregulation of HOXA9 and MEIS1 gene expression, ultimately inducing differentiation and apoptosis in leukemic cells.[8][9][11]

Substance P/NK1 Receptor Pathway in CINV

Chemotherapy-induced nausea and vomiting (CINV) is a major side effect of cancer treatment. Substance P, a neuropeptide, plays a crucial role in mediating CINV by binding to the neurokinin-1 (NK1) receptor in the brain. Rolapitant is a spirocyclic NK1 receptor antagonist that effectively prevents CINV.[2][12]

Rolapitant's Mechanism of Action:

Rolapitant competitively blocks the binding of Substance P to the NK1 receptor. This inhibition prevents the downstream signaling cascade that leads to the sensation of nausea and the vomiting reflex.[13][14][15]

Experimental Workflows in Spirocycle Drug Discovery

The discovery and development of spirocyclic drugs often involve high-throughput screening (HTS) to identify initial hits, followed by extensive medicinal chemistry optimization.

High-Throughput Screening Workflow

The following diagram illustrates a typical HTS workflow for identifying enzyme inhibitors.[16][17][18][19][20]

Conclusion

Spirocyclic scaffolds have firmly established their place in modern medicinal chemistry, offering a powerful strategy to access novel, three-dimensional chemical space and overcome the limitations of traditional planar molecules. Their ability to confer favorable physicochemical and pharmacokinetic properties, coupled with the development of robust synthetic methodologies, has led to a growing number of spirocycle-containing drugs in clinical development and on the market. As our understanding of the intricate interplay between molecular architecture and biological function continues to evolve, the strategic incorporation of spirocyclic motifs will undoubtedly play an increasingly vital role in the design of the next generation of innovative medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 7. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revumenib Revises the Treatment Landscape for KMT2A-r Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are the new molecules for menin inhibitors? [synapse.patsnap.com]

- 11. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]

- 12. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. researchgate.net [researchgate.net]

- 20. High-Throughput Screening of Inhibitors [creative-enzymes.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 8-Azaspiro[4.5]decane Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 8-Azaspiro[4.5]decane hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is presented in a three-step sequence starting from 1,1-cyclopentanediacetic acid, proceeding through the formation of an 8-azaspiro[4.5]decane-7,9-dione intermediate, followed by its reduction to the free base, and concluding with the hydrochloride salt formation. This guide includes detailed experimental procedures, tables of reagents, and workflow diagrams to ensure reproducibility for researchers in drug discovery and development.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step process:

-

Imide Formation: Cyclization of 1,1-cyclopentanediacetic acid with urea to form 8-Azaspiro[4.5]decane-7,9-dione.

-

Reduction: Reduction of the cyclic imide to the corresponding spirocyclic amine, 8-Azaspiro[4.5]decane, using a powerful reducing agent.

-

Salt Formation: Conversion of the amine free base to its hydrochloride salt for improved stability and handling.

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

This step involves the formation of a cyclic imide from a diacid and an ammonia source (urea).

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| 1,1-Cyclopentanediacetic Acid | 186.21 | 1.0 | 18.6 g (0.1 mol) |

| Urea | 60.06 | 2.0 | 12.0 g (0.2 mol) |

| High-boiling point solvent | - | - | e.g., Mineral Oil (q.s.) |

| Ethanol (for recrystallization) | 46.07 | - | As needed |

Protocol:

-

Combine 1,1-cyclopentanediacetic acid and urea in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Add a high-boiling point solvent like mineral oil to create a slurry that can be effectively stirred.

-

Heat the mixture to 180-200°C with vigorous stirring. Ammonia gas will be evolved.

-

Maintain the temperature and continue stirring for 2-3 hours, or until the evolution of ammonia ceases (as monitored by moist pH paper at the condenser outlet).

-

Allow the reaction mixture to cool to room temperature. The product may solidify.

-

Add a sufficient amount of a non-polar solvent like hexane to dilute the mineral oil and triturate the solid product.

-

Filter the crude product and wash thoroughly with hexane to remove the mineral oil.

-

Recrystallize the crude 8-Azaspiro[4.5]decane-7,9-dione from hot ethanol to yield a purified crystalline solid.

-

Dry the product under vacuum.

Caption: Workflow for the synthesis of 8-Azaspiro[4.5]decane-7,9-dione.

Step 2: Synthesis of 8-Azaspiro[4.5]decane (Free Base)

This protocol details the reduction of the dione intermediate to the spirocyclic amine using Lithium Aluminum Hydride (LiAlH₄).

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| 8-Azaspiro[4.5]decane-7,9-dione | 167.21 | 1.0 | 16.7 g (0.1 mol) |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.5 | 9.5 g (0.25 mol) |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 500 mL |

| Water | 18.02 | - | For workup |

| 15% Sodium Hydroxide Solution | 40.00 | - | For workup |

| Diethyl Ether (for extraction) | 74.12 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Protocol:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in 250 mL of anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 8-Azaspiro[4.5]decane-7,9-dione in 250 mL of anhydrous THF and add it to the dropping funnel.

-

Add the dione solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture back to 0°C.

-

Workup (Fieser method): Cautiously and slowly add 9.5 mL of water dropwise. Then, add 9.5 mL of 15% aqueous NaOH, followed by 28.5 mL of water.

-

Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.

-

Filter off the aluminum salts and wash them thoroughly with diethyl ether.

-

Combine the filtrate and washes, and dry the organic solution over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude 8-Azaspiro[4.5]decane as an oil or low-melting solid. Further purification can be achieved by vacuum distillation.

Caption: Workflow for the reduction of the dione to the free amine.

Step 3: Synthesis of this compound

This final step converts the basic amine into its more stable and handleable hydrochloride salt.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| 8-Azaspiro[4.5]decane | 139.24 | 1.0 | 13.9 g (0.1 mol) |

| Diethyl Ether or Ethyl Acetate | - | - | 200 mL |

| 2M HCl in Diethyl Ether (or similar) | 36.46 | ~1.1 | ~55 mL (or until ppt ceases) |

Protocol:

-

Dissolve the crude or purified 8-Azaspiro[4.5]decane free base in 200 mL of diethyl ether (or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the suspension in the ice bath for an additional 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether.

-

Dry the this compound in a vacuum oven at 40-50°C.

Caption: Workflow for the formation of the hydrochloride salt.

Data Summary and Characterization

The following table summarizes the expected outcomes and key physical properties of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) |

| 8-Azaspiro[4.5]decane-7,9-dione | C₉H₁₃NO₂ | 167.21 | Crystalline Solid | 70-85 |

| 8-Azaspiro[4.5]decane | C₉H₁₇N | 139.24 | Oil/Low-melting Solid | 65-80 |

| This compound | C₉H₁₈ClN | 175.70 | White Solid | >95 |

Characterization:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity of the intermediate and final products.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in the dione, N-H stretch in the amine and salt).

-

Melting Point Analysis: To determine the melting point of the solid products as an indicator of purity.

Application Notes and Protocols for the Multi-Step Synthesis of 8-Azaspiro[4.5]decane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Azaspiro[4.5]decane derivatives represent a significant class of spirocyclic compounds that are of considerable interest in medicinal chemistry and drug discovery. Their rigid three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents targeting a range of biological targets, including sigma-1 receptors for tumor imaging and mitochondrial permeability transition pore (mPTP) inhibitors for the treatment of myocardial infarction.[1][2] This document provides detailed protocols for a multi-step synthesis of functionalized 8-azaspiro[4.5]decane derivatives, offering a foundational methodology for researchers in the field. The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported with an overall yield of 60% over three steps.[3]

The protocols outlined below describe a versatile synthetic route commencing with the protection of 4-piperidone, followed by a key reductive amination step to introduce diversity, and concluding with deprotection to yield the core scaffold, which can be further functionalized.

Overall Synthetic Workflow

The multi-step synthesis of 8-Azaspiro[4.5]decane derivatives can be visualized as a three-stage process: protection of the ketone, introduction of a substituent on the nitrogen atom via reductive amination, and subsequent deprotection to yield the target scaffold.

Caption: General three-step synthetic workflow for N-substituted 8-azaspiro[4.5]decan-4-ones.

Experimental Protocols

Step 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane (Protected 4-Piperidone)

This initial step involves the protection of the ketone functionality of 4-piperidone as an ethylene ketal. This prevents side reactions at the carbonyl group in subsequent steps.

Reaction Scheme:

4-Piperidone Hydrochloride + Ethylene Glycol → 1,4-Dioxa-8-azaspiro[4.5]decane

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,4-dioxa-8-azaspiro[4.5]decane, which can often be used in the next step without further purification.

Quantitative Data for Step 1:

| Compound | Starting Material (g) | Product (g) | Yield (%) |

| 1,4-Dioxa-8-azaspiro[4.5]decane | 15.35 | 13.5 | ~94 |

Note: Yields are representative and may vary based on reaction scale and conditions.

Step 2: Synthesis of N-Substituted-1,4-dioxa-8-azaspiro[4.5]decane via Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is employed here to introduce a substituent onto the nitrogen of the spirocyclic core.[4][5][6] This reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced.[4]

Reaction Scheme:

1,4-Dioxa-8-azaspiro[4.5]decane + Aldehyde/Ketone → N-Substituted-1,4-dioxa-8-azaspiro[4.5]decane

Materials:

-